2-[(2-Phenylethenyl)sulfanyl]thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113791-96-1 |
|---|---|
Molecular Formula |
C12H10S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-(2-phenylethenylsulfanyl)thiophene |
InChI |
InChI=1S/C12H10S2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-10H |
InChI Key |
AUBLGYYVCQSCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CSC2=CC=CS2 |
Origin of Product |
United States |
Molecular Architecture and Fundamental Chemical Identifiers of 2 2 Phenylethenyl Sulfanyl Thiophene
Systematic IUPAC Nomenclature: 2-(2-phenylethenylsulfanyl)thiophene
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 2-(2-phenylethenylsulfanyl)thiophene. This nomenclature precisely describes the arrangement of its atoms and functional groups.
Molecular Formula: C₁₂H₁₀S₂
The molecular formula of 2-[(2-Phenylethenyl)sulfanyl]thiophene is C₁₂H₁₀S₂. This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 10 hydrogen atoms, and 2 sulfur atoms.
Dissection of Core Structural Moieties: Thiophene (B33073) Heterocycle, Phenylethenyl Group, and Sulfanyl (B85325) Linkage
The structure of this compound is an assembly of three key components: a thiophene heterocycle, a phenylethenyl group, and a sulfanyl linkage that connects them.
Thiophene Heterocycle : Thiophene is a five-membered aromatic ring containing four carbon atoms and one sulfur atom. longdom.orgwikipedia.org This heterocyclic compound is a fundamental building block in many pharmacologically active molecules. derpharmachemica.com The thiophene ring is considered aromatic, though its aromaticity is slightly less than that of benzene (B151609). wikipedia.org As a result of this aromatic character, the sulfur atom's lone pair of electrons are delocalized within the π-electron system, rendering it less reactive than a typical sulfide (B99878). wikipedia.orgslideshare.net Thiophenes are known to undergo electrophilic substitution reactions, primarily at the carbon atoms adjacent to the sulfur. wikipedia.orgchemicalbook.com
Phenylethenyl Group : This functional group, also known as a styryl group, consists of a phenyl ring (C₆H₅) attached to a vinyl group (-CH=CH-). The presence of the phenyl ring and the double bond allows for extended conjugation, which can influence the electronic and optical properties of the molecule.
Advanced Synthetic Methodologies for 2 2 Phenylethenyl Sulfanyl Thiophene and Analogous Structures
General Strategies for Constructing Sulfur-Containing Heterocycles
The construction of sulfur-containing heterocycles like thiophene (B33073) is a cornerstone of medicinal and materials chemistry. thieme-connect.comnih.gov Synthetic strategies are diverse, ranging from classical cyclization reactions that build the ring from acyclic precursors to modern catalytic methods that offer greater efficiency and control. nih.govderpharmachemica.com These methods often involve the reaction of a carbon-based framework with a sulfurizing agent or the intramolecular cyclization of a sulfur-containing acyclic molecule. derpharmachemica.comnih.gov
Classical methods for thiophene ring synthesis have been established for over a century and remain valuable for their reliability and access to a wide range of derivatives. These named reactions typically involve the condensation of open-chain precursors with a sulfur source. derpharmachemica.comwikipedia.org
Paal-Knorr Thiophene Synthesis: This well-established method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comorganic-chemistry.orgwikipedia.org The reaction is driven by the formation of the stable aromatic ring, though it can require harsh conditions and the handling of toxic reagents like hydrogen sulfide (B99878), which is often formed as a byproduct. organic-chemistry.orguobaghdad.edu.iq
Fiesselmann Thiophene Synthesis: This approach provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.comwikipedia.org The mechanism proceeds via a series of conjugate additions followed by an intramolecular Dieckmann condensation to close the ring. derpharmachemica.comwikipedia.org This method is particularly useful for creating highly functionalized thiophenes under relatively mild conditions. core.ac.ukorganic-chemistry.org
Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that yields polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgarkat-usa.orgtandfonline.com Its operational simplicity and the use of readily available starting materials have made it a prominent method in heterocyclic chemistry. arkat-usa.orgresearchgate.net
Hinsberg Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base to yield a thiophene-2,5-dicarboxylate. uobaghdad.edu.iqrsc.org
Table 1: Overview of Classical Thiophene Syntheses
| Reaction Name | Key Reactants | Key Reagents | Typical Product |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophene |
| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid ester | Base (e.g., alkoxide) | 3-Hydroxythiophene-2-carboxylate |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base (e.g., amine) | 2-Aminothiophene derivative |
| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Thiodiacetate ester | Base (e.g., alkoxide) | Thiophene dicarboxylate |
The formation of the C-S bond is pivotal for synthesizing the target molecule. Transition-metal catalysis has revolutionized this area, providing efficient and selective methods that often proceed under milder conditions than traditional approaches. dicp.ac.cnresearchgate.netrsc.orgrsc.org Palladium and copper are the most prominent metals used for this purpose. rsc.orgresearchgate.net These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps to couple a sulfur nucleophile with a carbon electrophile. dicp.ac.cn
While the Suzuki-Miyaura coupling is primarily a C-C bond-forming reaction, it is highly relevant for the synthesis of the (2-phenylethenyl), or styryl, portion of the target molecule. A common strategy would involve a two-step process: first, a Suzuki coupling to create a styryl halide or styryl boronic acid, followed by a separate C-S coupling step.
For instance, a vinyl halide could be coupled with thiophene-2-boronic acid, or conversely, 2-bromothiophene (B119243) could be coupled with a styrylboronic acid. However, for the specific target molecule, a more plausible route involves synthesizing a vinyl sulfide directly. Palladium-catalyzed cross-coupling reactions are highly effective for forming C(sp²)-S bonds, such as those in vinyl sulfides. organic-chemistry.org A notable method involves the palladium/Xantphos-catalyzed reaction of aryl bromides with 1,3-oxathiolanes, which serve as vinyl sulfide surrogates by slowly releasing a vinyl sulfide anion under basic conditions. organic-chemistry.orgacs.orgacs.org This approach circumvents the use of volatile and odorous vinyl thiols. organic-chemistry.org Another efficient, odorless protocol uses thiourea (B124793) as the sulfur source in a three-component reaction with organohalides and alkynes, catalyzed by palladium, to yield vinyl sulfides with high selectivity. researchgate.net
Copper-catalyzed reactions are particularly powerful for both the construction of the thiophene ring and the formation of C-S bonds. rsc.org Copper catalysis is often more economical than palladium-based systems. Various copper(I)-catalyzed multicomponent reactions have been developed to provide access to fully substituted thiophene derivatives in a one-pot manner, simultaneously forming C-N, C-S, and C-C bonds. acs.org
Specific to thiophene synthesis, copper-catalyzed tandem reactions, such as the S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes, offer an efficient route to the thiophene core. derpharmachemica.com In other examples, thiocarboxylic acids have been used as a sulfur source to react with (2-iodobenzyl)triphenylphosphonium bromide in a copper-catalyzed Ullmann-type C–S coupling followed by a Wittig reaction to yield benzo[b]thiophenes. acs.org Similarly, 8-halo-1-ethynylnaphthalenes can be converted into naphtho[1,8-bc]thiophenes using a copper catalyst and a sulfur source, demonstrating copper's utility in tandem C-S formation and cyclization. rsc.org For the direct synthesis of vinyl sulfides, copper(I) catalysts have proven effective in the cross-coupling of thiols with vinyl halides, proceeding with retention of stereochemistry and tolerance of a wide variety of functional groups. organic-chemistry.org
Table 2: Comparison of Palladium and Copper Catalysis for C-S Bond Formation
| Feature | Palladium-Catalyzed | Copper-Catalyzed |
| Typical Reactants | Aryl/vinyl halides, thiols, thiol surrogates | Aryl/vinyl halides, thiols, sulfur sources (e.g., K₂S, thiocarboxylic acids) |
| Common Ligands | Phosphine-based (e.g., Xantphos, dppf) | N- or O-based (e.g., 1,10-phenanthroline, diols) |
| Key Advantages | High reactivity, broad substrate scope | Lower cost, effective for tandem/multicomponent reactions |
| Typical Application | Direct C(vinyl)-S coupling | Thiophene ring formation, C(aryl)-S coupling |
Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. derpharmachemica.com These protocols avoid the cost and potential toxicity associated with transition metal catalysts. For thiophene synthesis, metal-free approaches often rely on the cyclization of functionalized alkynes or the use of elemental sulfur with appropriate precursors. nih.govchim.itresearchgate.net
One prominent strategy involves the reaction of 1,3-diynes with a simple sulfur source like sodium sulfide (Na₂S) to generate 2,5-disubstituted thiophenes. researchgate.net Another approach is the formal thioboration of (Z)-organylthioenyne substrates using a carbophilic Lewis acid like B-chlorocatecholborane, which activates the alkyne and leads to 3-borylated thiophenes after sulfur dealkylation. organic-chemistry.org Additionally, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) can produce a variety of substituted thiophenes. organic-chemistry.org These methods highlight a shift towards more atom-economical and environmentally benign syntheses. organic-chemistry.org
Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. derpharmachemica.comnih.goveurekaselect.com In the context of thiophene synthesis, this has led to the exploration of alternative energy sources and solvent-free conditions. rsc.orgresearchgate.net
Mechanochemical synthesis, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, has emerged as a powerful green tool. acs.orgacs.org These reactions are often performed solvent-free or with minimal solvent, reducing waste and sometimes revealing unique reactivity compared to solution-phase methods. acs.orgacs.org For instance, the Gewald synthesis can be efficiently carried out using high-speed ball milling in a solvent-free environment. derpharmachemica.com Mechanochemical methods offer several advantages, including shorter reaction times, energy efficiency, high yields, and often simpler product isolation without the need for column chromatography. acs.org
Microwave-assisted organic synthesis is another green technique that can significantly accelerate reaction rates. wikipedia.org The microwave-promoted Gewald synthesis, for example, can be completed in minutes rather than hours, sometimes using a heterogeneous catalyst to simplify work-up and improve safety. rsc.orgderpharmachemica.com
Transition-Metal-Catalyzed Reactions for Carbon-Sulfur Bond Formation.
Specific Reaction Pathways Incorporating Thiophene and Sulfide Moieties
The synthesis of complex molecules such as 2-[(2-phenylethenyl)sulfanyl]thiophene relies on a robust toolkit of organic reactions that can efficiently construct the core thiophene ring and install the vinyl sulfide side chain. Methodologies range from classical condensation reactions to modern metal-catalyzed and radical-mediated processes, offering chemists multiple avenues to access these valuable structures.
Elemental sulfur (S₈) serves as a fundamental, inexpensive, and atom-economical sulfur source for the direct construction of the thiophene ring. thieme-connect.com These methods typically involve the reaction of sulfur with appropriately substituted hydrocarbon precursors, leading to the formation of the C-S bonds necessary for the heterocyclic core.
One of the classic approaches is the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, a reaction known as the Paal-Knorr thiophene synthesis. wikipedia.org While traditionally employing reagents like phosphorus pentasulfide, elemental sulfur can also be utilized under specific conditions. wikipedia.orgderpharmachemica.com A widely applied method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to yield highly functionalized 2-aminothiophenes. wikipedia.orgderpharmachemica.com
More contemporary methods focus on direct C-H functionalization and annulation. For instance, 1,3-diynes can react with elemental sulfur in the presence of a base like sodium tert-butoxide (NaOtBu) to form thiophene derivatives. Mechanistic studies suggest that this process may involve key intermediates such as the trisulfur (B1217805) radical anion (S₃•⁻). organic-chemistry.org Another innovative approach involves the skeletal editing of other heterocycles. 2-Arylpyridines can be converted into open-chain Zincke ketone structures, which then undergo a formal [4+1] annulation with elemental sulfur to produce 2-aroylthiophenes under mild, neutral conditions. nih.govresearchgate.net This highlights the amphiphilic nature of elemental sulfur in reacting with dienamine intermediates. nih.gov
Table 1: Examples of Thiophene Synthesis Using Elemental Sulfur
| Starting Material Type | Reagents | Product Type | Reference(s) |
|---|---|---|---|
| 1,3-Diynes | S₈, NaOtBu | Substituted Thiophenes | organic-chemistry.org |
| 2-Arylpyridines (via Zincke ketones) | S₈, DMF | 2-Aroylthiophenes | nih.govresearchgate.net |
| Ketone + α-Cyanoester | S₈, Amine (Base) | 2-Aminothiophenes | derpharmachemica.com |
| Alkynols | S₈ | Substituted Thiophenes | organic-chemistry.org |
Inorganic sulfides, particularly sodium sulfide (Na₂S) and its hydrate (B1144303) (Na₂S·9H₂O), are effective and straightforward sulfur transfer reagents for thiophene synthesis. These reagents are valuable for their ability to participate in nucleophilic substitution and annulation reactions. A metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide (B80085) (NaHS) or sodium sulfide provides an efficient route to 2,5-disubstituted thiophenes in good to excellent yields. rsc.orgrsc.org This method is notable for being the first to report the use of sodium hydrosulfide for this transformation. rsc.org
Sodium sulfide hydrate has also been demonstrated as a powerful tool in the synthesis of acene(di)thiophenes, which are important organic semiconducting materials. acs.orgacs.org It can act as a sulfur source in both aromatic nucleophilic substitution (SₙAr) and nucleophilic hydrogen substitution (SₙH) pathways, allowing for the creation of both electron-rich and electron-deficient thiophene-fused systems from different precursors. acs.orgacs.org
Sulfinates, particularly sodium sulfinates (RSO₂Na), have emerged as versatile precursors for generating sulfur-containing compounds. researchgate.net While often used to form sulfones, they can also act as precursors for thioethers (sulfides) under reductive conditions, providing an alternative pathway to C-S bond formation. researchgate.net The synthesis of sulfinates themselves can be achieved through various means, including the oxidation of thiophenols. organic-chemistry.org
Table 2: Thiophene Synthesis Using Inorganic Sulfides
| Starting Material | Sulfur Reagent | Key Features | Product | Reference(s) |
|---|---|---|---|---|
| 1,3-Diynes | NaHS or Na₂S·9H₂O | Metal-free, mild conditions | 2,5-Disubstituted Thiophenes | rsc.orgrsc.org |
| Acene Cores | Na₂S·9H₂O | SₙAr or SₙH pathways | Acene(di)thiophenes | acs.orgacs.org |
Radical-mediated reactions offer unique pathways for constructing thiophene rings, often proceeding under mild conditions and with alternative selectivity compared to ionic processes. The formation of a trisulfur radical anion (S₃•⁻), generated from elemental sulfur, can initiate the cyclization of alkynols to form substituted thiophenes. organic-chemistry.org Thiol-ene reactions, which proceed via a free-radical addition mechanism, are a cornerstone of sulfur chemistry. wikipedia.org A thiyl radical adds to a carbon-carbon multiple bond, and this principle can be extended to intramolecular cyclizations to form heterocyclic rings.
Cycloisomerization reactions of functionalized acyclic precursors represent a highly atom-economical strategy for thiophene synthesis. nih.gov For example, 1-mercapto-3-yn-2-ols can be converted into substituted thiophenes through a palladium-catalyzed heterocyclodehydration process. nih.gov Although many cycloisomerization reactions are metal-catalyzed, radical pathways can also achieve similar transformations. The photocyclization of styrylthiophenes to form thiahelicenes involves a radical mechanism as a key step, demonstrating a sophisticated application of radical cyclization in complex thiophene systems. acs.org Radical addition of aryl iodides to the thiophene ring itself can also occur, leading to dearomatized dihydrothiophene products, which can be precursors for further functionalization. acs.org
The construction of the target molecule this compound can be approached retrospectively by first forming the thiophene ring with a thiol group (a thienyl thiol) and then coupling it with a phenyl-substituted vinyl group, or by coupling a pre-formed vinyl thiol with a functionalized thiophene. More commonly, the synthesis involves coupling a thienyl thiol with a vinyl halide or coupling a thiol with an alkyne to directly generate the vinyl sulfide moiety.
Aryl Thiol Synthesis: The synthesis of aryl thiols can be achieved through various methods. Transition metal-catalyzed reactions have become prominent, allowing for the coupling of aryl halides with a sulfur source. nih.gov Aryl thiols can also be generated in situ from reagents like potassium ethyl xanthogenate, which then react with aryl halides in a one-pot, copper-catalyzed process to form diaryl thioethers. organic-chemistry.org
Vinyl Sulfide Synthesis: The formation of the vinyl sulfide linkage is critical. A primary method is the hydrothiolation of alkynes, where a thiol adds across a triple bond. acs.org This can be catalyzed by transition metals to control regio- and stereoselectivity. rsc.org Another powerful strategy is the cross-coupling of thiols with vinyl halides or triflates, often catalyzed by palladium, copper, or nickel complexes. organic-chemistry.org These reactions frequently proceed with retention of the vinyl halide's stereochemistry. organic-chemistry.org Metal-free methods are also being developed; for example, an alkoxy base can promote the conversion of sulfonium (B1226848) triflates into vinyl sulfides. acs.org Additionally, the coupling of aryl thiols with vinyl azides provides an efficient route to β-ketosulfides, which are related structures. rsc.org
Table 3: Selected Methods for Vinyl Sulfide Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Feature | Reference(s) |
|---|---|---|---|---|
| Thiol | Vinyl Halide | CuO Nanoparticles | Ligand-free, retention of stereochemistry | organic-chemistry.org |
| Thiol | Alkyne | Rhodium Catalyst | syn-addition for E-isomers | rsc.org |
| Aryl Thiophenol | Sulfonium Salt Precursor | KOtBu (Base) | Metal-free | acs.org |
| Thiol | Diazo Compound | N/A | One-pot, excellent stereoselectivity for (Z)-isomers | acs.org |
Stereocontrolled Synthesis and Isomerization in Phenylethenyl-Substituted Thiophenes
The geometry of the phenylethenyl (styryl) double bond is a crucial aspect of molecules like this compound, as the (E) and (Z) isomers can exhibit different physical and chemical properties. Therefore, methods that allow for the stereocontrolled synthesis of the vinyl sulfide moiety are highly valuable.
Many modern synthetic methods for vinyl sulfides offer excellent stereoselectivity. For example, copper-catalyzed hydrothiolation of internal alkynes with thiosulfonates can produce (E)-vinyl sulfides with high selectivity. rsc.org Conversely, other protocols have been optimized for the synthesis of (Z)-isomers. acs.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions is paramount in directing the stereochemical outcome of cross-coupling and addition reactions. organic-chemistry.org
Once formed, the isomers of phenylethenyl-substituted thiophenes can potentially interconvert. The isomerization of styrylthiophenes is a key process in the photochemical synthesis of thiahelicenes. acs.org This typically involves a photochemical (Z)-(E) isomerization as one of the initial steps. acs.org The electronic properties of the thiophene and phenyl rings can significantly influence the isomerization process. Studies on analogous azothiophene systems have shown that the thermal stability and isomerization rates of the (Z)-isomer are strongly affected by the electronic nature of substituents on both the thiophene and phenyl rings. d-nb.infonih.gov Electron-withdrawing groups on the phenyl moiety tend to increase the thermal half-life of the (Z)-isomer, stabilizing it through lone pair-π interactions. d-nb.infonih.gov These principles can be applied to understand and potentially control the isomeric stability of phenylethenyl-substituted thiophenes.
Mechanistic Investigations of Chemical Transformations Involving 2 2 Phenylethenyl Sulfanyl Thiophene and Its Derivatives
Detailed Reaction Mechanism Elucidation in Organosulfur Chemistry
The chemistry of 2-[(2-phenylethenyl)sulfanyl]thiophene is rooted in fundamental principles of organosulfur reaction mechanisms. The synthesis and reactions of thiophene (B33073) derivatives often involve classic transformations where sulfur-containing reagents play a pivotal role. For instance, the Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com The proposed mechanism involves the initial formation of a thione, followed by tautomerization and cyclization. derpharmachemica.com Aromaticity drives the facile elimination of water, leading to the stable thiophene ring. derpharmachemica.com
Another cornerstone of thiophene synthesis is the Gewald aminothiophene synthesis, a multicomponent reaction that proceeds via a base-catalyzed Knoevenagel condensation between a ketone and an α-cyanoester. derpharmachemica.comresearchgate.net This is followed by the addition of elemental sulfur to the resulting acrylonitrile (B1666552) intermediate. derpharmachemica.com The mechanism involves the thiolation of the methylene (B1212753) position, subsequent cyclization via attack of the generated mercaptide on the cyano group, and final tautomerization to yield the 2-aminothiophene product. derpharmachemica.com These classical mechanisms highlight the dual role of sulfur reagents, which can act as both nucleophiles and components in cyclization pathways, principles that are central to understanding the transformations of complex thiophene derivatives. derpharmachemica.comresearchgate.net
The sulfide (B99878) linkage in this compound itself is a site of potential reactivity. Reactions involving this moiety can be influenced by the electronic properties of both the thiophene and the phenylethenyl groups. Mechanistic studies in organosulfur chemistry often explore the reactivity of such sulfide bonds, including oxidation to sulfoxides and sulfones, or cleavage under various conditions.
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring System
The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgnih.gov Its reactivity towards electrophiles is significantly greater than that of benzene (B151609). wikipedia.orgnih.gov The general mechanism for EAS proceeds in two steps: first, the aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comwikipedia.orglibretexts.org In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comlibretexts.org
For a substituted thiophene like this compound, the position of further substitution is directed by the existing group. The sulfur atom in the thiophene ring strongly directs incoming electrophiles to the adjacent α-positions (C2 and C5). Since the C2 position is already occupied, subsequent electrophilic attack is highly favored at the C5 position. The sulfanyl (B85325) group (-S-R) is generally considered an ortho-, para-director in benzene systems due to the lone pairs on the sulfur atom which can stabilize the arenium ion intermediate through resonance. In the thiophene system, this activating effect reinforces the inherent reactivity of the C5 position.
Common electrophilic aromatic substitution reactions applicable to the thiophene ring include:
Halogenation: Reaction with Cl₂, Br₂, or I₂ (often with a Lewis acid catalyst) readily introduces a halogen atom, primarily at the C5 position. wikipedia.org Thiophene is reported to be brominated 10⁷ times faster than benzene. wikipedia.org
Nitration: Using a mixture of nitric and sulfuric acid introduces a nitro group (NO₂). youtube.com
Sulfonation: Treatment with fuming sulfuric acid yields a sulfonic acid derivative (-SO₃H). youtube.com
Friedel-Crafts Acylation and Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces acyl or alkyl groups. wikipedia.orgwikipedia.org Acylation occurs readily to give, for example, 2-acetylthiophene (B1664040) from thiophene. wikipedia.org
The reaction conditions for these substitutions would need to be carefully controlled to avoid potential side reactions involving the vinyl sulfide moiety.
| Reactant | Electrophile (E+) | Major Product | Mechanistic Rationale |
|---|---|---|---|
| This compound | Br+ | 5-Bromo-2-[(2-phenylethenyl)sulfanyl]thiophene | The thiophene ring's inherent α-directing effect and activation by the sulfanyl group favor substitution at the vacant C5 position. |
| This compound | NO₂+ | 5-Nitro-2-[(2-phenylethenyl)sulfanyl]thiophene | The arenium ion intermediate is most stabilized when the positive charge is delocalized onto the ring sulfur, which occurs with attack at C5. |
| This compound | RCO+ | 5-Acyl-2-[(2-phenylethenyl)sulfanyl]thiophene | Kinetic control favors acylation at the most nucleophilic position, C5. |
Photochemical Transformations: Exploring Photocyclization Pathways in Styryl Thiophenes
Styryl thiophenes, which are structurally related to this compound, are well-known precursors for the synthesis of thiahelicenes and other fused polyaromatic systems via photocyclization. nih.govacs.org The generally accepted mechanism for this transformation is analogous to the classical Mallory reaction of stilbenes. nih.govacs.org This photochemical process involves a sequence of steps that have been investigated through both experimental and theoretical studies, including Density Functional Theory (DFT) calculations. nih.govnih.gov
The key steps in the photocyclization of a 2-styrylthiophene derivative are:
E to Z Isomerization: Upon irradiation with UV light, the thermodynamically more stable (E)-isomer of the styrylthiophene undergoes isomerization to the (Z)-isomer. nih.govacs.org This conformational change is necessary to bring the phenyl and thiophene rings into proximity for cyclization.
Electrocyclization: The excited state of the (Z)-isomer undergoes a key photochemical electrocyclic reaction. This step forms a transient dihydronaphthothiophene intermediate. nih.govacs.org
Oxidative Dehydrogenation: The dihydronaphthothiophene intermediate is not typically isolated. In the presence of an oxidizing agent (such as iodine or dissolved oxygen), it undergoes dehydrogenation to afford the final, stable, aromatic naphthothiophene product. nih.govacs.orgmdpi.com
For 2-styrylthiophene precursors, this reaction pathway consistently leads to the formation of a naphtho[2,1-b]thiophene (B14763065) ring system. nih.govnih.gov This regioselectivity has been predicted by theoretical calculations and confirmed by the synthesis and structural elucidation of the resulting thiahelicenes. nih.govnih.gov
| Step | Description | Intermediate/Product | Key Features |
|---|---|---|---|
| 1 | Photoinduced Isomerization | (Z)-2-Styrylthiophene | Reversible E/Z isomerization; establishes the required geometry for cyclization. |
| 2 | Photochemical Electrocyclization | 9a,9b-Dihydronaphtho[2,1-b]thiophene | Formation of a new C-C bond; disrupts aromaticity temporarily. |
| 3 | Oxidation/Aromatization | Naphtho[2,1-b]thiophene | Irreversible step; requires an oxidant (e.g., I₂, O₂); restores aromaticity. |
Radical-Based Reaction Mechanisms in the Synthesis of Thiophene-Sulfur Compounds
Radical mechanisms provide a powerful and alternative pathway for the construction of thiophene rings and the formation of carbon-sulfur bonds, often utilizing elemental sulfur. A key reactive species in these transformations is the trisulfur (B1217805) radical anion (S₃•⁻). organic-chemistry.org Electron Paramagnetic Resonance (EPR) experiments have provided evidence for this radical anion as a crucial intermediate in the synthesis of thiophenes from 1,3-diynes and elemental sulfur in the presence of a base like NaOtBu. organic-chemistry.org
The proposed mechanism involves the generation of S₃•⁻, which then adds to the alkyne system. organic-chemistry.org This initial radical addition triggers a cascade of events, including cyclization and eventual aromatization, to form the substituted thiophene ring. organic-chemistry.org This approach represents a metal-free method for thiophene synthesis. organic-chemistry.org
Furthermore, radical-chain reactions are fundamental to many transformations in organosulfur chemistry. For example, thiol-catalyzed radical reductions utilize a thiol to mediate hydrogen-atom transfer from a donor (like a silane) to an alkyl radical. ucl.ac.uk While not a direct synthesis of the thiophene ring, these mechanisms underscore the role of sulfur compounds in controlling radical reaction pathways. The synthesis of compounds like this compound could potentially be achieved through radical addition of a thienylthiol radical to phenylacetylene (B144264), or conversely, the addition of a phenylethenylthiol radical to an activated thiophene derivative, although such specific pathways require dedicated mechanistic investigation.
Cascade, Tandem, and Multicomponent Reactions in the Construction of Sulfur Heterocycles
Cascade, tandem, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures, such as sulfur heterocycles, in a single operational step from simple precursors. nih.govwindows.net These reactions minimize waste and improve synthetic efficiency by avoiding the isolation of intermediates. nih.gov
A prominent example in thiophene chemistry is the Gewald reaction , a multicomponent synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. derpharmachemica.comresearchgate.netnih.gov This reaction assembles the entire substituted thiophene ring in one pot, demonstrating the power of MCRs. nih.gov
More complex cascade reactions have also been developed for synthesizing thiophene-fused systems. For instance, a copper-catalyzed cascade bis-heteroannulation has been reported, which assembles methyl aromatic ketoxime acetates, aromatic aldehydes, and elemental sulfur to create a fused thieno[3,2-d]thiazole motif. acs.org Other cascade reactions can be initiated by the nucleophilic opening of the elemental sulfur (S₈) ring, which then participates in subsequent cyclization steps. mdpi.com For example, a catalyst-free cascade sulfa-Michael/aldol reaction in water has been developed for the synthesis of trisubstituted tetrahydrothiophenes. researchgate.net These advanced synthetic methods highlight the versatility of sulfur as a building block in complex, one-pot transformations leading to diverse heterocyclic structures. researchgate.net
Advanced Spectroscopic Characterization Methodologies Applied to 2 2 Phenylethenyl Sulfanyl Thiophene
Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. For 2-[(2-Phenylethenyl)sulfanyl]thiophene, these methods would reveal characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show prominent peaks corresponding to the various stretching and bending vibrations within the molecule. Key expected absorptions include C-H stretching vibrations from both the phenyl and thiophene (B33073) rings, typically observed around 3100-3000 cm⁻¹. The carbon-carbon double bond (C=C) of the ethenyl linker and the aromatic rings would produce characteristic stretching bands in the 1600-1450 cm⁻¹ region. Vibrations associated with the C-S bonds of the thiophene ring and the sulfanyl (B85325) linker are expected at lower frequencies.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the C=C double bond and the aromatic rings would likely yield strong Raman signals. The C-S stretching vibrations would also be observable, providing a more complete picture of the molecule's vibrational landscape.
Table 1: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Alkenyl C-H Stretch | 3080-3020 | 3080-3020 |
| C=C Stretch (Aromatic/Alkenyl) | 1600-1450 | 1600-1450 |
| Thiophene Ring Stretch | ~1530, ~1430, ~1350 | ~1530, ~1430, ~1350 |
Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Techniques
UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical properties of conjugated systems like this compound.
UV-Visible Spectroscopy: The presence of conjugated π-systems, including the phenyl ring, the ethenyl bridge, and the thiophene moiety, would lead to strong absorption in the ultraviolet-visible region. The primary absorption bands would correspond to π → π* transitions. The extended conjugation across the molecule is expected to result in a bathochromic (red) shift compared to the individual chromophores. The position of the maximum absorption wavelength (λ_max) provides insight into the extent of electronic delocalization.
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, conjugated molecules can exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength than the absorption spectrum. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process, providing information about the fate of the excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.
Proton (¹H) NMR: The ¹H NMR spectrum would provide a detailed map of the proton environments in this compound. Distinct signals would be expected for the protons on the thiophene ring, the vinyl group, and the phenyl ring. The chemical shifts (δ) of these protons, their integration (number of protons), and their coupling patterns (J-coupling) would allow for unambiguous assignment and confirmation of the connectivity. For instance, the protons of the ethenyl group would appear as doublets, with the coupling constant providing information about the stereochemistry (cis or trans).
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp² carbons of the aromatic rings and the vinyl group. This technique is crucial for confirming the carbon skeleton of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl Protons/Carbons | 7.2 - 7.6 | 125 - 140 |
| Ethenyl Protons/Carbons | 6.5 - 7.5 | 120 - 135 |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, enabling the confirmation of the molecular formula (C₁₂H₁₀S₂).
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron impact (EI) or other ionization methods, the molecular ion can break apart into smaller, characteristic fragment ions. Analysis of these fragments can help to piece together the molecular structure, confirming the presence of the phenyl, thiophene, and styryl-sulfanyl moieties.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation
For crystalline samples, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an exact molecular geometry in the solid state.
XRD analysis of this compound would also reveal crucial information about its crystal packing, including intermolecular interactions such as π-π stacking or C-H···π interactions. These solid-state packing motifs can significantly influence the material's bulk properties.
Photoelectron Spectroscopy (UPS, XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure Probing
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that probe the core-level and valence-level electronic states, respectively.
XPS: XPS provides information on elemental composition and the chemical environment of atoms. For this compound, XPS would show characteristic peaks for carbon (C 1s) and sulfur (S 2p). High-resolution spectra could potentially distinguish between the thiophene sulfur and the sulfanyl sulfur based on small differences in their core-level binding energies, reflecting their different chemical environments.
UPS: UPS is used to investigate the valence band and molecular orbital structure. The UPS spectrum provides a direct measurement of the energies of the occupied molecular orbitals, which is valuable for understanding the electronic properties and for comparison with theoretical calculations.
NEXAFS: Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy involves the excitation of a core electron to an unoccupied molecular orbital. The resulting spectrum reveals detailed information about the unoccupied electronic states (e.g., the LUMO) and the orientation of molecules on a surface.
Structure Research Area Relationships in Sulfur Containing Thiophene Derivatives
Principles of Structure-Activity Relationships (SAR) in Heterocyclic Chemistry Relevant to Thiophene-Sulfur Systems
Structure-Activity Relationship (SAR) studies are fundamental in medicinal and materials chemistry for understanding how the specific arrangement of atoms in a molecule dictates its functional properties. In the context of sulfur-containing heterocyclic compounds like thiophene (B33073) derivatives, SAR principles are used to correlate structural modifications with changes in biological activity or material performance. researchgate.netnih.gov Thiophenes are five-membered aromatic rings containing a sulfur atom, a structural motif that is a cornerstone in many pharmacologically active compounds. nih.govnih.gov
The core tenets of SAR in thiophene-sulfur systems involve systematically altering the molecule's structure and observing the resulting impact on its properties. Key modifications often include:
Substitution Pattern: The position, number, and nature of substituent groups on the thiophene ring can drastically alter the molecule's electronic distribution, steric profile, and lipophilicity. tandfonline.com
Bioisosteric Replacement: The thiophene ring is often considered a bioisostere of the phenyl ring. nih.gov This means it can replace a benzene (B151609) ring in a molecule without significantly changing its size and shape, but potentially improving its metabolic stability, binding affinity, and physicochemical properties due to the presence of the sulfur heteroatom. nih.gov
By analyzing these relationships, researchers can rationally design new thiophene derivatives with enhanced or specific desired properties, whether for developing more effective pharmaceuticals or novel organic electronic materials. researchgate.netderpharmachemica.com
Impact of Sulfanyl (B85325) Linkage and Thiophene Ring Substitution on Electronic Characteristics and Reactivity
The electronic properties and chemical reactivity of 2-[(2-Phenylethenyl)sulfanyl]thiophene are directly governed by the interplay between the thiophene ring, the sulfanyl (thioether) linkage, and the phenylethenyl (styryl) group. The sulfur atom in the thiophene ring possesses lone pairs of electrons, one of which participates in the aromatic π-system, making the ring electron-rich and generally more reactive towards electrophilic substitution than benzene. nih.govderpharmachemica.comwikipedia.org
The external sulfanyl linkage introduces another sulfur atom with its own electronic influence. This thioether bridge is not merely a passive connector; its sulfur atom can influence the electron density of both the thiophene ring and the adjacent vinyl group. This can affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical determinants of its electronic behavior, such as its potential use in organic semiconductors. researchgate.net
Substitution on the thiophene ring would further modulate these characteristics. Electron-donating groups would increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups would decrease it. The position of substitution is also crucial; substituents at the C2 and C5 positions (alpha to the ring sulfur) often have a more pronounced effect on reactivity and electronic properties than those at the C3 and C4 positions (beta to the ring sulfur). derpharmachemica.com The reactivity of the molecule is a balance of these effects, influencing where chemical reactions, such as oxidation or electrophilic attack, are most likely to occur. wikipedia.orgfemaflavor.org
| Structural Moiety | Electronic Role | Predicted Impact on Reactivity |
|---|---|---|
| Thiophene Ring | π-excessive aromatic system | Susceptible to electrophilic aromatic substitution, particularly at the C5 position. |
| Sulfanyl Linkage (-S-) | Electron-donating via lone pairs, potential site for oxidation. | Modulates electron density of the thiophene ring and vinyl group; can be oxidized to sulfoxide (B87167) or sulfone. |
| Phenylethenyl Group | Extended π-conjugation system. | Influences overall molecular orbital energies (HOMO/LUMO) and delocalizes electron density. |
Analysis of Conjugation Pathways and Aromaticity in Phenylethenyl-Substituted Thiophene-Sulfur Architectures
The structure of this compound features an extended π-conjugated system that is crucial to its properties. This system allows for the delocalization of π-electrons across the phenyl ring, the vinyl bridge, the sulfanyl linkage, and the thiophene ring. researchgate.net This extensive conjugation is a key factor in determining the molecule's optical and electronic characteristics, such as its absorption of ultraviolet-visible light.
Thiophene itself is considered an aromatic compound because it has a planar, cyclic, conjugated system with 6 π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom), satisfying Hückel's rule. derpharmachemica.comwikipedia.org While its aromaticity is less pronounced than that of benzene, it is significant. wikipedia.org The connection of the phenylethenyl group via the sulfanyl bridge creates a continuous pathway for electron delocalization. nih.govnih.gov
The efficiency of this conjugation is dependent on the molecule's conformation. For maximal π-orbital overlap, a planar arrangement of the entire conjugated system is preferred. Any significant twisting around the single bonds in the structure would disrupt this overlap and alter the electronic communication between the different parts of the molecule. Computational studies on similar fused and linked thiophene systems have shown that the degree of conjugation directly impacts the HOMO-LUMO gap, a critical parameter for electronic applications. researchgate.net The specific pathway of this conjugation can be analyzed using computational methods to map the flow of electron density and determine which parts of the molecule contribute most to the frontier molecular orbitals. nih.gov
Role of Intramolecular Interactions in Modulating Molecular Conformation and Properties
The primary determinants of its conformation are the rotational barriers around the single bonds, specifically the C(thiophene)-S(sulfanyl) bond and the S(sulfanyl)-C(vinyl) bond. The molecule will adopt a conformation that minimizes steric hindrance and maximizes stabilizing interactions.
One significant type of non-covalent intramolecular interaction that can occur in such systems is a chalcogen bond. This is an attractive interaction between an electron-rich region (like a nitrogen or oxygen atom) and an electropositive region on a sulfur atom, known as a σ-hole. nih.gov In the case of this compound, while there isn't a strong acceptor atom, weaker intramolecular forces like S···H or C-H···π interactions can play a role in stabilizing specific conformations. nih.gov For instance, an interaction between the sulfur of the sulfanyl bridge and a hydrogen atom on the thiophene or phenyl ring could influence the preferred dihedral angles. Computational modeling and experimental techniques like NMR spectroscopy are essential tools for determining the most stable conformations and understanding the subtle interplay of these intramolecular forces. researchgate.netnih.gov
| Torsional Angle (Dihedral) | Description | Impact on Properties |
|---|---|---|
| C4-C3-C2-S(sulfanyl) | Rotation of the sulfanyl group relative to the thiophene ring. | Affects orbital overlap between the thiophene π-system and the sulfur lone pairs. |
| C2(thiophene)-S-C(vinyl)-C(vinyl) | Rotation around the sulfanyl-vinyl bond. | Crucial for determining the planarity and extent of conjugation between the thiophene and phenylethenyl moieties. |
| C(vinyl)-C(vinyl)-C1(phenyl)-C2(phenyl) | Rotation of the phenyl group relative to the vinyl bridge. | Influences the overall steric profile and the electronic communication with the phenyl ring. |
Emerging Research Directions and Future Perspectives for 2 2 Phenylethenyl Sulfanyl Thiophene
Innovations in Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of 2-[(2-phenylethenyl)sulfanyl]thiophene and its derivatives is expected to pivot towards greener, more efficient methodologies that prioritize sustainability and atom economy. Traditional methods for creating C–S bonds often rely on transition-metal catalysts and harsh reaction conditions. nih.gov Modern approaches, however, are increasingly focused on minimizing waste and energy consumption.
Key innovations will likely involve:
Photocatalysis: Visible-light-mediated reactions represent a frontier in sustainable synthesis. These methods can facilitate C–S bond formation under mild, ambient conditions, often without the need for expensive or toxic metal catalysts. researchgate.net The development of organo-photocatalytic systems could provide a direct and atom-economical pathway to synthesize valuable β-amino sulfone derivatives, a principle that could be adapted for styryl sulfides. nih.gov
Metal-Free Approaches: The development of metal-free catalytic systems is a significant goal in green chemistry. For instance, Cs2CO3-promoted hydrothiolation of alkynes with aryl thioureas has been shown to produce (Z)-vinyl sulfides with high atom economy and stereoselectivity, avoiding the environmental and economic costs associated with metal catalysts. researchgate.net
Direct C-H Functionalization: Strategies involving the direct functionalization of C-H bonds are inherently atom-economical as they avoid the need for pre-functionalized starting materials like halides. researchgate.net Applying this concept to the coupling of thiophene-2-thiol (B152015) with phenylacetylene (B144264) or styrene (B11656) derivatives could offer a more direct and efficient route to the target molecule.
100% Atom-Economical Reactions: Methodologies such as the reagentless iodosulfenylation of alkynes, which uses only iodine and disulfides, achieve 100% atom economy. daneshyari.com Adapting such principles to the sulfenylation of phenylacetylene with a thiophene-based disulfide could provide an exceptionally clean and efficient synthesis.
These advanced synthetic strategies aim to improve yield and selectivity while adhering to the principles of green chemistry, making the production of thiophene-sulfanyl-styryl compounds more environmentally benign and economically viable.
| Synthetic Methodology | Key Advantages | Relevant Precursors for this compound |
| Visible-Light Photocatalysis | Metal-free, mild conditions, high selectivity. researchgate.net | Thiophene-2-thiol, (2-bromoethenyl)benzene |
| Direct C-H Functionalization | High atom economy, avoids pre-functionalization. researchgate.net | 2-Bromothiophene (B119243), Styrene |
| Hydrothiolation of Alkynes | High stereoselectivity, metal-free options. researchgate.net | Thiophene-2-thiol, Phenylacetylene |
| Reagentless Iodosulfenylation | 100% atom economy, sustainable, scalable. daneshyari.com | Di(thiophen-2-yl) disulfide, Phenylacetylene, Iodine |
Integration of Advanced Spectroscopic and Computational Techniques for Multi-Scale Understanding
A deep, multi-scale understanding of the structure-property relationships of this compound is crucial for its application in functional materials. The integration of advanced spectroscopic methods with high-level computational techniques provides a powerful synergy for elucidating its electronic and photophysical characteristics.
Spectroscopic analysis will continue to be fundamental.
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the molecular structure and stereochemistry (E/Z isomerism) of the vinyl group. nih.govscielo.org.za
UV-Vis Spectroscopy: Used to determine the electronic absorption properties, revealing information about the π-conjugated system and the HOMO-LUMO gap. nih.govnih.govacs.org For similar conjugated vinyl sulfides, absorption maxima are typically observed in the 350–366 nm range. daneshyari.com
Fluorescence Spectroscopy: Characterizes the emission properties, quantum yield, and Stokes shift, which are critical for applications in organic light-emitting diodes (OLEDs) and sensors. nih.govrsc.org
Computational techniques , particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offer predictive power and deeper insight. mdpi.comsemanticscholar.orgrdd.edu.iq
Geometry Optimization: Predicts the most stable molecular conformations and geometric parameters, such as bond lengths and torsion angles. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energy levels helps to understand the electronic structure, predict the UV-Vis absorption spectra, and estimate the compound's potential as an organic semiconductor. nih.govresearchgate.net
Simulation of Spectra: TD-DFT calculations can simulate UV-Vis spectra, allowing for the assignment of electronic transitions (e.g., π → π*) and corroborating experimental findings. nih.govnih.govacs.org
This combined approach allows researchers to not only characterize synthesized molecules but also to rationally design new derivatives of this compound with tailored photophysical properties for specific applications. nih.govnih.gov
| Technique | Information Gained | Example from Related Compounds |
| UV-Vis Spectroscopy | Electronic absorption, HOMO-LUMO gap. | Styryl-thiophene derivatives show strong absorption around 355 nm. nih.gov |
| Fluorescence Spectroscopy | Emission wavelength, quantum yield, Stokes shift. | Thiophene-based D-π-A stilbenes exhibit impressive emission and large Stokes shifts. citedrive.comresearchgate.net |
| DFT Calculations | Optimized geometry, FMO energies, simulated spectra. | Calculations on styrylthiophenes elucidate the nature of excited states involved in photochemical reactions. nih.gov |
| TD-DFT Calculations | Prediction of UV-Vis absorption maxima and electronic transitions. | Accurately predicts absorption maxima for cis-styryl-thiophene benzylamines at ~325 nm. nih.gov |
Exploration of Novel Functional Materials Based on Thiophene-Sulfanyl-Styryl Motifs
The π-conjugated system of this compound, which links an electron-rich thiophene (B33073) ring to a styryl group via a polarizable sulfur bridge, makes it an attractive building block for novel functional organic materials. mdpi.comnih.govcmu.edu Research is expected to focus on incorporating this motif into materials for organic electronics and photonics. tdl.orgnus.edu.sg
Organic Electronics: Thiophene-based materials are workhorses in organic electronics due to their excellent charge transport properties and environmental stability. mdpi.comnih.gov The thiophene-sulfanyl-styryl scaffold could be used to design:
Organic Photovoltaics (OPVs): As a component in donor or acceptor materials for bulk-heterojunction solar cells. mdpi.comrsc.org The sulfur linkage can enhance intermolecular interactions and influence solid-state packing, which is critical for charge transport. mdpi.com
Organic Field-Effect Transistors (OFETs): The extended π-conjugation is favorable for charge mobility, a key parameter for transistor performance. nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs): By adding suitable donor and acceptor groups to the core structure, the molecule could be engineered as an emitter with tunable color and high fluorescence quantum yields. beilstein-journals.org
Nonlinear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor structures, can exhibit large molecular hyperpolarizabilities, making them suitable for NLO applications like second-harmonic generation. rsc.orgnycu.edu.twnih.govrsc.org The thiophene-sulfanyl-styryl unit could serve as an efficient π-bridge in such NLO chromophores. The replacement of a phenyl ring with thiophene in related systems has been shown to lead to large enhancements in polarizability. york.ac.uk
Sensors and Molecular Switches: The sulfide (B99878) linkage offers a site for chemical modification, such as oxidation to sulfoxide (B87167) or sulfone, which would drastically alter the electronic properties of the conjugated system. bit.edu.cn This could be exploited in the design of chemosensors where binding of an analyte triggers a change in fluorescence or absorption.
| Potential Application | Key Property | Role of Thiophene-Sulfanyl-Styryl Motif |
| Organic Solar Cells (OPVs) | Efficient light harvesting, charge transport. rsc.org | Acts as a π-conjugated building block in donor or acceptor materials. mdpi.com |
| Organic Transistors (OFETs) | High charge carrier mobility. researchgate.net | Provides extended π-delocalization to facilitate charge transport. nih.gov |
| Organic LEDs (OLEDs) | High fluorescence quantum yield, tunable emission. beilstein-journals.org | Serves as the core for an emissive material. |
| Nonlinear Optics (NLO) | High molecular hyperpolarizability (β). nih.gov | Functions as an effective π-bridge in a donor-acceptor chromophore. rsc.orgnycu.edu.tw |
Addressing Synthetic Challenges and Optimizing Performance for Advanced Applications
While the thiophene-sulfanyl-styryl motif holds great promise, several challenges in its synthesis and performance optimization must be addressed to unlock its potential for advanced applications.
Synthetic Challenges:
Stereoselectivity: A primary challenge in the synthesis of vinyl sulfides is controlling the stereochemistry of the double bond (E vs. Z isomers). nih.gov Many applications, particularly in materials science, require stereochemically pure isomers, as the geometry significantly impacts molecular packing and electronic properties. Developing highly stereoselective synthetic methods is therefore critical. tandfonline.comresearchgate.netorganic-chemistry.org
Functional Group Tolerance: For the molecule to be a versatile building block, synthetic routes must tolerate a wide range of functional groups. This is essential for tuning the electronic properties by adding electron-donating or -withdrawing substituents to either the thiophene or the phenyl ring. nih.gov
Scalability: Laboratory-scale syntheses must be translatable to larger, gram-scale production without significant loss of yield or purity to be viable for material fabrication.
Performance Optimization:
Tuning Electronic Properties: The performance of organic electronic devices is highly dependent on the energy levels (HOMO/LUMO) of the active materials. tdl.orgresearchgate.net A key research direction will be the systematic modification of the this compound structure—for instance, by adding electron-withdrawing groups like fluorine or cyano groups—to fine-tune these energy levels for better device efficiency. researchgate.net
Controlling Morphology: In the solid state, the performance of organic materials is heavily influenced by their morphology, including molecular packing and crystallinity. nih.gov Future work will involve investigating how modifications to the core structure (e.g., adding bulky or linear side chains) can be used to control self-assembly and optimize thin-film morphology for improved charge transport.
Stability: For practical applications, organic materials must possess good thermal and photochemical stability. Research will need to assess the stability of the thiophene-sulfanyl-styryl linkage under operational stress and develop strategies to enhance it if necessary.
Addressing these challenges through a combination of innovative synthetic chemistry and rational molecular design will be paramount to translating the potential of this compound into high-performance materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
